molecular formula C20H24O3 B14630676 [1,1'-Biphenyl]-4-yl (hexyloxy)acetate CAS No. 54334-92-8

[1,1'-Biphenyl]-4-yl (hexyloxy)acetate

Cat. No.: B14630676
CAS No.: 54334-92-8
M. Wt: 312.4 g/mol
InChI Key: NZKFYKQSCOIOCH-UHFFFAOYSA-N
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Description

[1,1'-Biphenyl]-4-yl (hexyloxy)acetate is a high-purity chemical compound offered for research and further manufacturing applications. This molecule features a biphenyl core structure, a framework of significant interest in medicinal chemistry and materials science. While the specific biological activity of this exact ester is not fully documented in the searched literature, structural analogs based on the 1,1'-biphenyl scaffold are extensively investigated. For instance, peptide-biphenyl hybrids have been developed as potent calpain inhibitors with IC50 values in the nanomolar range , and other biphenyl-derived bisamidines have shown promising activity as multi-targeting antibacterial agents . The structure of this compound, which incorporates an acetoxy and a hexyloxy chain, makes it a valuable synthetic intermediate. Researchers can utilize it in the synthesis of more complex molecules, such as liquid crystals, or as a building block in drug discovery efforts. The compound is provided with guaranteed purity and stability. This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

CAS No.

54334-92-8

Molecular Formula

C20H24O3

Molecular Weight

312.4 g/mol

IUPAC Name

(4-phenylphenyl) 2-hexoxyacetate

InChI

InChI=1S/C20H24O3/c1-2-3-4-8-15-22-16-20(21)23-19-13-11-18(12-14-19)17-9-6-5-7-10-17/h5-7,9-14H,2-4,8,15-16H2,1H3

InChI Key

NZKFYKQSCOIOCH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOCC(=O)OC1=CC=C(C=C1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,1’-Biphenyl]-4-yl (hexyloxy)acetate typically involves the esterification of [1,1’-Biphenyl]-4-yl acetic acid with hexanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of [1,1’-Biphenyl]-4-yl (hexyloxy)acetate may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction.

Chemical Reactions Analysis

Types of Reactions

[1,1’-Biphenyl]-4-yl (hexyloxy)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydroxide or other nucleophiles can be employed under basic conditions.

Major Products

    Oxidation: [1,1’-Biphenyl]-4-yl acetic acid.

    Reduction: [1,1’-Biphenyl]-4-yl (hexyloxy)ethanol.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

[1,1’-Biphenyl]-4-yl (hexyloxy)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving esterases and their role in metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which [1,1’-Biphenyl]-4-yl (hexyloxy)acetate exerts its effects involves the hydrolysis of the ester bond by esterases, leading to the release of [1,1’-Biphenyl]-4-yl acetic acid and hexanol. These products can then participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Key Physicochemical Properties:

  • Molecular Formula : C₂₀H₂₄O₃
  • Molecular Weight : 312.40 g/mol
  • Structure : Biphenyl core with a hexyloxyacetate functional group.
  • For example, methyl 2-([1,1'-biphenyl]-4-yl)acetate (a related compound) is reduced with LiAlH₄ and oxidized with PCC to yield aldehyde intermediates, suggesting similar strategies for functionalization .

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Alkyl Chain Length Key Functional Groups CAS Number Reference
[1,1'-Biphenyl]-4-yl (hexyloxy)acetate C₂₀H₂₄O₃ 312.40 C6 (hexyl) Acetate ester, hexyloxy 54334-92-8
Butyl ([1,1'-biphenyl]-4-yloxy)acetate C₁₈H₂₀O₃ 284.35 C4 (butyl) Acetate ester, butyloxy 54334-76-8
Methyl (biphenyl-4-yloxy)acetate C₁₅H₁₄O₃ 242.27 C1 (methyl) Acetate ester, methoxy 54334-73-5
([1,1'-Biphenyl]-4-yloxy)acetic acid C₁₄H₁₂O₃ 228.25 N/A (acid) Carboxylic acid, biphenyloxy 13333-86-3
2-(3'-Cyano-[1,1'-biphenyl]-4-yl)acetic acid C₁₅H₁₁NO₂ 237.26 N/A (acid) Carboxylic acid, cyano 893640-23-8

Key Observations:

Alkyl Chain Impact: Increasing alkyl chain length (methyl → butyl → hexyl) correlates with higher molecular weight and lipophilicity, which enhances solubility in non-polar solvents and may influence biological activity .

Functional Group Differences: Carboxylic acid derivatives (e.g., [1,1'-biphenyl]-4-yloxyacetic acid) exhibit higher polarity and lower thermal stability compared to their ester counterparts, limiting their use in high-temperature applications . Substituents like cyano groups (e.g., 2-(3'-cyano-biphenyl)acetic acid) introduce electron-withdrawing effects, altering electronic properties and reactivity .

Physicochemical and Application Comparisons

Thermal Stability and Phase Behavior:

  • Hexyloxyacetate Derivative : The long alkyl chain likely confers lower melting points and enhanced mesophase stability, making it suitable for liquid crystal displays (LCDs). Similar biphenyl esters are used in nematic phases for optoelectronic devices .
  • Methyl and Butyl Esters : Shorter chains result in higher melting points and reduced mesophase ranges, restricting their utility in flexible LCDs but favoring use as synthetic intermediates .

Q & A

Q. What are the recommended synthetic routes for [1,1'-Biphenyl]-4-yl (hexyloxy)acetate?

The synthesis typically involves esterification or coupling reactions. For example, gallium-catalyzed methods (e.g., Scriabine reaction) can stereoselectively generate biphenyl-acetate derivatives by reacting biphenyl carboxylic acids with hexyloxy alcohols under controlled conditions . Alternatively, photoredox catalysis has been employed for radical-polar crossover reactions, enabling fluorination or functionalization of biphenyl esters . Key reagents include acetic anhydride for acetylation and palladium catalysts for cross-coupling. Reaction optimization (e.g., temperature, solvent polarity) is critical to avoid byproducts like unreacted phenol intermediates .

Q. How should researchers characterize [1,1'-Biphenyl]-4-yl (hexyloxy)acetate using spectroscopic techniques?

  • NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming structure. For analogous compounds, biphenyl protons resonate at δ 7.2–7.8 ppm (aromatic region), while the hexyloxy chain’s methylene groups appear at δ 1.2–1.6 ppm. The acetate carbonyl typically shows a ¹³C signal near δ 170 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) can confirm molecular weight (e.g., exact mass 312.4028 g/mol for a related biphenyl-carboxylic acid derivative ).

Q. What safety precautions are required when handling this compound?

Safety data sheets for structurally similar biphenyl derivatives indicate hazards such as acute oral toxicity (Category 4, H302), skin irritation (H315), and respiratory irritation (H335). Researchers must use fume hoods, PPE (gloves, goggles), and adhere to protocols for waste disposal .

Advanced Research Questions

Q. How can contradictory data on the metabolic stability of biphenyl acetate derivatives be resolved?

Contradictions may arise from variations in enzyme specificity or experimental conditions. For instance, a study on phenylacetic acid derivatives showed differential effects on liver microsomal enzymes (e.g., CYP3A4 vs. CYP2D6) depending on hydroxylation sites . To address discrepancies:

  • Standardize in vitro assays (e.g., human vs. rodent liver microsomes).
  • Use probe substrates (e.g., dextromethorphan for CYP2D6 activity) to control for enzyme selectivity .
  • Validate findings with LC-MS/MS quantification of metabolites.

Q. What strategies improve the stereoselectivity of biphenyl-acetate synthesis?

  • Catalyst Design : Gallium(III) catalysts promote Scriabine reactions with high enantiomeric excess (e.g., >90% ee for (E)-3-([1,1'-biphenyl]-4-yl)prop-1-en-1-yl acetate) by stabilizing transition states through Lewis acid interactions .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack in esterification, while non-polar solvents favor coupling reactions.
  • Additives : Chiral auxiliaries or phase-transfer catalysts (e.g., crown ethers) can bias reaction pathways toward desired stereoisomers .

Q. How do structural modifications (e.g., substituent position) influence the photophysical properties of biphenyl-acetate derivatives?

Substituents on the biphenyl core alter conjugation and electron density. For example:

  • Electron-donating groups (e.g., methoxy) : Redshift UV-Vis absorption due to extended π-conjugation.
  • Electron-withdrawing groups (e.g., cyano) : Increase fluorescence quantum yield by reducing non-radiative decay .
  • Quantitative structure-activity relationship (QSAR) models can predict these effects using Hammett constants or DFT calculations.

Methodological Considerations

Q. What are common pitfalls in interpreting NMR data for biphenyl-acetate derivatives?

  • Signal Overlap : Aromatic protons in ortho/meta positions may overlap. Use 2D NMR (COSY, HSQC) for resolution .
  • Dynamic Effects : Rotational barriers in hexyloxy chains can broaden signals. Acquire spectra at higher temperatures (e.g., 40°C) to sharpen peaks .

Q. How can researchers optimize reaction yields in biphenyl-acetate synthesis?

  • Reagent Purity : Use freshly distilled acetic anhydride to avoid hydrolysis side reactions.
  • Catalyst Loading : For palladium-mediated couplings, 5–10 mol% Pd(PPh₃)₄ balances cost and efficiency .
  • Workup Protocols : Liquid-liquid extraction (e.g., ethyl acetate/water) effectively isolates esters from acidic byproducts.

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